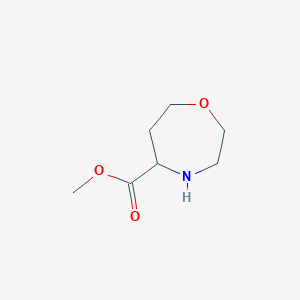

Methyl 1,4-oxazepane-5-carboxylate

Description

Structural Classification and Nomenclature of 1,4-Oxazepanes

Heterocyclic compounds are systematically named using the Hantzsch-Widman nomenclature, which is recommended by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.org For a seven-membered ring containing nitrogen, the suffix "-azepine" is used. When an oxygen atom replaces a carbon atom in the ring, the prefix "oxa-" is added. Therefore, a seven-membered ring with one oxygen and one nitrogen atom is termed an oxazepine. The numbers "1,4" in 1,4-oxazepane (B1358080) specify the positions of the oxygen and nitrogen atoms relative to each other within the ring. The term "oxazepane" indicates a fully saturated seven-membered ring containing oxygen and nitrogen. youtube.comwordpress.com

The compound of focus, Methyl 1,4-oxazepane-5-carboxylate, is a derivative of this parent ring system. Its structure is characterized by a methyl ester group (-COOCH₃) attached to the fifth carbon atom of the 1,4-oxazepane ring. The presence of stereocenters, for instance at position 5 and potentially at other positions on the ring, can lead to various stereoisomers. rsc.orgnih.gov

Conformational Aspects of Seven-Membered N,O-Heterocycles

Seven-membered rings, such as 1,4-oxazepanes, are conformationally flexible and can exist in various arrangements like chair, boat, and twist-boat forms. suniv.ac.in The presence of heteroatoms and substituents significantly influences the conformational preferences of the ring. The study of these conformations is crucial as it dictates the molecule's three-dimensional shape and, consequently, its biological activity and physical properties.

Detailed conformational analysis of 1,4-oxazepane derivatives has been carried out using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 15N NMR, as well as various 2D correlation experiments (COSY, HMQC, HMBC, NOESY). nih.gov For instance, in the case of 2-phenyl-substituted-1,4-oxazepane-5-carboxylic acid derivatives, NMR analysis, supported by computational studies, has been instrumental in assigning the relative stereochemistry and determining the predominant conformations in solution. nih.govresearchgate.net These studies often reveal complex equilibria between different conformers.

Historical Context of Oxazepane Chemistry Research and Development

The exploration of seven-membered heterocycles has been a continuous effort in medicinal chemistry. While the history of benzodiazepines, which contain a diazepine (B8756704) ring, is well-documented since their discovery in the 1950s, the specific history of oxazepanes is more niche. nih.gov Research into oxazine (B8389632) and oxazepine derivatives has been driven by their potential as scaffolds for developing new therapeutic agents. nih.govechemcom.com

The synthesis of 1,4-oxazepine (B8637140) derivatives has been a subject of interest for several decades, with various methods being developed for their construction. nih.govacs.org Early methods often involved multi-step sequences with limitations in efficiency and stereocontrol. More recent research has focused on developing more efficient and stereoselective synthetic routes, including solid-phase synthesis and transition-metal-catalyzed reactions, to access these complex structures. rsc.orgnih.govmdpi.com The development of novel 1,4-oxazepane-5-carboxylic acids, as reported in 2020, highlights the ongoing efforts to expand the chemical space and explore the potential of this heterocyclic system. rsc.orgnih.gov

Overview of Synthetic Challenges Associated with Medium-Sized Heterocyclic Rings

The synthesis of medium-sized rings, which typically include 8- to 11-membered rings but can also refer to 7-membered rings in some contexts, presents significant challenges to synthetic chemists. nih.govmdpi.comresearchgate.net These difficulties are primarily due to unfavorable enthalpic and entropic factors.

Key Synthetic Challenges:

Transannular Strain: Repulsive interactions between non-adjacent atoms across the ring.

Unfavorable Entropic Factors: The low probability of the two ends of a linear precursor coming together to form a ring. nih.govmdpi.comresearchgate.net

Conformational Flexibility: The high number of possible conformations can make it difficult to achieve a specific, desired ring conformation.

These challenges often lead to low yields in direct cyclization reactions. To overcome these hurdles, chemists have developed various strategies, including:

Ring-Expansion Reactions: Building a larger ring from a smaller, more easily formed ring. rsc.org

Transition-Metal-Catalyzed Intramolecular Cyclization: Using catalysts to facilitate the ring-closing reaction under milder conditions. nih.govmdpi.com

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction rates and improve yields. nih.gov

Solid-Phase Synthesis: Utilizing a polymer support to simplify purification and drive reactions to completion. rsc.orgnih.gov

The synthesis of 1,4-oxazepane-5-carboxylic acid derivatives from polymer-supported homoserine exemplifies a modern approach to tackle these challenges, involving a multi-step sequence on a solid support to construct the desired heterocyclic scaffold. rsc.orgnih.gov

Research Findings on the Synthesis of 1,4-Oxazepane-5-Carboxylate and Related Derivatives

A significant advancement in the synthesis of the 1,4-oxazepane core has been the development of a method starting from polymer-supported Fmoc-HSe(TBDMS)-OH. rsc.orgnih.gov This approach allows for the preparation of chiral 1,4-oxazepane-5-carboxylic acids with two stereocenters.

The key steps in this synthesis involve:

Immobilization of Fmoc-HSe(TBDMS)-OH on a Wang resin.

Reaction with various nitrobenzenesulfonyl chlorides.

Alkylation with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides.

Cleavage from the polymer support.

Interestingly, the cleavage conditions were found to be crucial for the final product. Cleavage with trifluoroacetic acid (TFA) alone led to spontaneous lactonization, while a cocktail of TFA and triethylsilane (Et₃SiH) yielded the desired 1,4-oxazepane derivatives as a mixture of diastereomers. rsc.orgnih.gov Although the formation of the oxazepane ring was not stereoselective, the diastereomers could be separated in some cases, particularly after catalytic hydrogenation of the nitro group to the corresponding aniline. rsc.org

While the direct synthesis of This compound is not explicitly detailed in this specific study, it is a logical subsequent step from the synthesized carboxylic acid. Standard esterification procedures, for example, by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, would be expected to yield the methyl ester.

The characterization of the synthesized 1,4-oxazepane-5-carboxylic acid derivatives was extensively performed using various analytical techniques. nih.gov

Table 1: Spectroscopic Data for a Representative 1,4-Oxazepane Derivative

| Technique | Observed Features | Interpretation | Reference |

| ¹H NMR | Complex multiplets and distinct signals for aromatic and aliphatic protons. | Confirms the presence of the 1,4-oxazepane ring and the substituent groups. | nih.gov |

| ¹³C NMR | Characteristic chemical shifts for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the oxazepane ring. | Provides evidence for the carbon skeleton of the molecule. | nih.gov |

| ¹⁵N NMR | Signals corresponding to the nitrogen atoms in the sulfonamide and the oxazepane ring. | Confirms the presence and chemical environment of the nitrogen atoms. | nih.gov |

| 2D NMR (COSY, HMQC, HMBC, NOESY) | Correlation peaks establishing connectivity between protons and carbons. | Allows for the complete assignment of the structure and the determination of through-space interactions, aiding in conformational analysis. | nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement corresponding to the expected molecular formula. | Confirms the elemental composition of the synthesized compound. | nih.gov |

Properties

IUPAC Name |

methyl 1,4-oxazepane-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-10-7(9)6-2-4-11-5-3-8-6/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDMGMAWGOGVCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCOCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779649-65-8 | |

| Record name | methyl 1,4-oxazepane-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of Methyl 1,4 Oxazepane 5 Carboxylate

Reactivity of the Carboxylate Functional Group at Position 5

The methyl ester at the C-5 position is a key site for synthetic modification, allowing for the introduction of diverse functionalities through classical ester transformations.

The methyl ester of 1,4-oxazepane-5-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid. This reaction is a fundamental transformation, often serving as the initial step for creating other derivatives. Research on related systems, such as polymer-supported homoserine derivatives, demonstrates that cleavage of an ester linkage to yield the free carboxylic acid is a viable and efficient process. For instance, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been achieved through the cleavage of a resin-bound ester. nih.govrsc.org This process, typically conducted under acidic conditions using reagents like trifluoroacetic acid (TFA), results in the formation of the parent carboxylic acid. nih.govrsc.org

Transesterification, while less commonly documented for this specific molecule, is a standard reaction for esters. It would involve reacting Methyl 1,4-oxazepane-5-carboxylate with a different alcohol in the presence of an acid or base catalyst to exchange the methyl group for a different alkyl or aryl group.

Once the carboxylic acid is obtained via hydrolysis, it can be converted into a variety of other derivatives. The most common among these is the formation of amides. This typically proceeds by activating the carboxylic acid (e.g., forming an acid chloride or using a peptide coupling agent) followed by reaction with a primary or secondary amine.

While direct amidation from this compound is possible, it is generally less efficient than the two-step hydrolysis-amidation sequence. The synthesis of related heterocyclic structures, such as 1,4-benzodiazepines, often involves the use of amide functionalities, highlighting the importance of this class of derivatives in medicinal chemistry. nih.govnih.gov

Reactivity of the Oxazepane Ring Heteroatoms (Nitrogen and Oxygen)

The nitrogen and oxygen atoms in the 1,4-oxazepane (B1358080) ring are crucial to its chemical identity, with the lone pair of electrons on the nitrogen atom conferring nucleophilic properties to the molecule.

The secondary amine nitrogen at the N-4 position is a primary center of nucleophilic reactivity. It can readily participate in reactions with a wide range of electrophiles. Common transformations include:

N-Acylation: The nitrogen can be acylated using acid chlorides or anhydrides. For example, related 1,4-oxazepan-7-ones have been N-acylated with reagents like acetyl chloride and benzoyl chloride. doi.org

N-Alkylation: Reaction with alkyl halides allows for the introduction of substituents at the N-4 position.

N-Arylation: The nitrogen can undergo coupling reactions with aryl halides, typically mediated by a palladium or copper catalyst.

N-Sulfonylation: The nitrogen atom readily reacts with sulfonyl chlorides, such as 2-nitrobenzenesulfonyl chloride, a key step in the solid-phase synthesis of 1,4-oxazepane-5-carboxylic acids. nih.govrsc.org

The nucleophilicity of the nitrogen is fundamental to many synthetic routes that build upon the 1,4-oxazepane scaffold. rsc.org

Electrophilic attack directly on the saturated 1,4-oxazepane ring is less common than reactions involving the nucleophilic nitrogen. The ring carbons are sp³-hybridized and generally not susceptible to electrophilic substitution unless activated. However, electrophilic cyclization is a key strategy for forming the oxazepine ring itself from acyclic precursors. researchgate.net For instance, N-propargylic β-enaminones can undergo electrophilic cyclization with zinc chloride to yield 2-methylene-2,3-dihydro-1,4-oxazepines. researchgate.net

Ring Cleavage and Rearrangement Processes of the 1,4-Oxazepane Core

The seven-membered 1,4-oxazepane ring, while generally stable, can undergo cleavage or rearrangement under specific conditions.

Ring Cleavage: Ring-opening reactions can be induced, particularly in activated systems. For example, N-acylated 1,4-oxazepan-7-ones have been shown to undergo ring-opening polymerization to form poly(ester amide)s. doi.org In related fused systems, such as those containing an azetidine (B1206935) ring fused to a 1,4-diazepine core, the strained four-membered ring is susceptible to ring-opening by nucleophiles. nih.gov While the unstrained seven-membered ring of a simple 1,4-oxazepane is more robust, cleavage can be achieved under forcing conditions or with specific reagents designed to break C-N or C-O bonds.

Rearrangement Processes: Rearrangements involving the oxazepane core are documented, particularly in the synthesis of related, more complex structures. The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has been noted as an important mechanistic step in the formation of dibenzoxazepinones, suggesting that such rearrangements are plausible for appropriately substituted 1,4-oxazepane systems. researchgate.net

Below is a table summarizing the types of reactivity discussed for the 1,4-oxazepane system.

| Reaction Type | Functional Group Involved | Reagents / Conditions | Product Type |

| Ester Hydrolysis | Carboxylate at C-5 | Acid (e.g., TFA) or Base | Carboxylic Acid |

| Amidation | Carboxylate at C-5 (via the acid) | Amine, Coupling Agent | Amide |

| N-Acylation | Nitrogen at N-4 | Acid Chloride, Anhydride | N-Acyl Oxazepane |

| N-Sulfonylation | Nitrogen at N-4 | Sulfonyl Chloride | N-Sulfonyl Oxazepane |

| Ring-Opening | Oxazepane Ring | Initiators (for polymerization) | Poly(ester amide)s |

| Rearrangement | Oxazepane Ring System | Base (in specific substrates) | Rearranged Isomers |

Functionalization of the Oxazepane Carbon Framework

The carbon backbone of the 1,4-oxazepane ring offers opportunities for the introduction of substituents, thereby modulating the steric and electronic properties of the molecule. Research in this area has largely concentrated on the synthesis of substituted 1,4-oxazepane-5-carboxylic acid derivatives, which are immediate precursors to the corresponding methyl esters. These studies provide valuable insights into the reactivity of the oxazepane core.

A significant approach to functionalizing the oxazepane framework involves the synthesis of 2-substituted-1,4-oxazepane-5-carboxylic acid derivatives. rsc.org This method utilizes a multi-step sequence starting from polymer-supported homoserine. Key to this strategy is the alkylation of an N-protected homoserine derivative with various 2-bromoacetophenones, which ultimately introduces a phenyl-substituted carbon at the C2 position of the oxazepane ring following a cleavage and cyclization sequence. rsc.orgnih.govrsc.orgresearchgate.net

The reaction sequence involves the immobilization of Fmoc-HSe(TBDMS)-OH on a Wang resin, followed by reaction with different nitrobenzenesulfonyl chlorides and subsequent alkylation with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides. rsc.orgnih.govrsc.orgresearchgate.net A crucial step is the cleavage from the polymer support using a cocktail of trifluoroacetic acid (TFA) and triethylsilane (Et3SiH), which facilitates the removal of the silyl (B83357) protecting group and promotes the reductive cyclization to form the 1,4-oxazepane ring. rsc.orgnih.govrsc.orgresearchgate.net This process yields 1,4-oxazepane derivatives with a substituent at the C2 position, originating from the acetophenone (B1666503) used in the alkylation step. rsc.org

The regioselectivity and stereoselectivity of the cyclization are influenced by the substitution pattern of the starting 2-bromoacetophenones. rsc.orgrsc.org While the formation of the oxazepane scaffold can be non-stereoselective, leading to diastereomeric mixtures, these can often be separated and characterized. rsc.org The subsequent catalytic hydrogenation of the nitro group on the benzenesulfonyl protecting group not only facilitates its potential removal but also improves the separability of the diastereomers. rsc.orgrsc.org

Detailed analysis using various NMR techniques, including 1H, 13C{1H}, COSY, NOESY, HMQC, and HMBC, has been instrumental in confirming the constitution and stereochemistry of the resulting functionalized 1,4-oxazepane-5-carboxylic acid derivatives. rsc.orgnih.gov

The following table summarizes the synthesis of various 2-phenyl-substituted-1,4-oxazepane-5-carboxylic acid derivatives, showcasing the functionalization of the C2 position of the oxazepane ring.

Data derived from research on the synthesis of chiral 1,4-oxazepane-5-carboxylic acids. rsc.org

This methodology demonstrates a robust pathway for the introduction of aryl groups at the C2 position of the oxazepane skeleton, providing a clear example of the functionalization of the carbon framework of a 1,4-oxazepane-5-carboxylate precursor. Further transformations of the carboxylic acid to the methyl ester can be readily accomplished through standard esterification procedures.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1,4-Oxazepane-5-carboxylic acid |

| Fmoc-HSe(TBDMS)-OH |

| 2-Bromoacetophenone |

| N-Phenacyl nitrobenzenesulfonamide |

| Trifluoroacetic acid (TFA) |

| Triethylsilane (Et₃SiH) |

| 2-Phenyl-4-(2-nitrobenzenesulfonyl)-1,4-oxazepane-5-carboxylic acid |

| 2-Phenyl-4-(2-aminobenzenesulfonyl)-1,4-oxazepane-5-carboxylic acid |

| 2-Phenyl-4-(4-methoxy-2-nitrobenzenesulfonyl)-1,4-oxazepane-5-carboxylic acid |

| 2-Phenyl-4-tosyl-1,4-oxazepane-5-carboxylic acid |

| 2-(4-Fluorophenyl)-4-(2-nitrobenzenesulfonyl)-1,4-oxazepane-5-carboxylic acid |

| 2-(4-Chlorophenyl)-4-(2-nitrobenzenesulfonyl)-1,4-oxazepane-5-carboxylic acid |

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 1,4 Oxazepane 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity of atoms and their spatial relationships.

High-Resolution ¹H NMR Spectroscopy

High-resolution ¹H NMR spectroscopy of Methyl 1,4-oxazepane-5-carboxylate is expected to reveal distinct signals for each proton in the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals provide a wealth of information about the molecular structure.

Based on the structure of the 1,4-oxazepane (B1358080) ring and the methyl carboxylate group, the following proton signals would be anticipated:

Oxazepane Ring Protons: The protons on the seven-membered ring (at positions 2, 3, 5, 6, and 7) would likely appear as complex multiplets in the upfield region of the spectrum, typically between 2.5 and 4.5 ppm. The exact chemical shifts and multiplicities would be influenced by the ring conformation and the neighboring heteroatoms (oxygen and nitrogen).

Methine Proton (C5-H): The proton at the stereocenter (C5) is expected to be a multiplet, with its chemical shift influenced by the adjacent ester and nitrogen atom.

Methyl Ester Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group would be expected, typically in the range of 3.6 to 3.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H₂ (ax, eq) | 3.5 - 4.0 | m |

| H₃ (ax, eq) | 2.8 - 3.3 | m |

| H₅ | 3.9 - 4.2 | dd |

| H₆ (ax, eq) | 2.0 - 2.5 | m |

| H₇ (ax, eq) | 3.6 - 4.1 | m |

| -OCH₃ | 3.7 | s |

Note: These are predicted values and may vary based on the solvent and actual molecular conformation.

¹³C NMR Spectroscopy and DEPT Analysis

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. Distortionless Enhancement by Polarization Transfer (DEPT) analysis can be used to differentiate between CH, CH₂, and CH₃ groups.

The expected ¹³C NMR signals are:

Carbonyl Carbon (-C=O): The ester carbonyl carbon is the most deshielded and would appear significantly downfield, typically in the region of 170-175 ppm.

Oxazepane Ring Carbons: The carbons of the oxazepane ring will resonate in the range of approximately 40-80 ppm. The carbons adjacent to the oxygen (C2 and C7) and nitrogen (C3 and C5) atoms will be shifted further downfield.

Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group will appear as a sharp signal in the upfield region, typically around 50-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT Information |

| C=O | 172.0 | Quaternary (absent in DEPT-135) |

| C₂ | 70.0 | CH₂ |

| C₃ | 50.0 | CH₂ |

| C₅ | 58.0 | CH |

| C₆ | 30.0 | CH₂ |

| C₇ | 68.0 | CH₂ |

| -OCH₃ | 52.0 | CH₃ |

Note: These are predicted values and may vary based on the solvent and actual molecular conformation.

Two-Dimensional NMR Techniques (COSY, NOESY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure and stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to establish the connectivity of the proton network in the oxazepane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for determining the relative stereochemistry and conformation of the 1,4-oxazepane ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (like the carbonyl group) and for confirming the connectivity between different parts of the molecule, such as the ester group and the oxazepane ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| C-O (Ester) | Stretch | 1150 - 1300 | Strong |

| C-N (Amine) | Stretch | 1020 - 1250 | Medium |

| N-H (Secondary Amine) | Stretch | 3300 - 3500 | Medium, Broad |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

The presence of a strong absorption band around 1740 cm⁻¹ would be a clear indication of the ester carbonyl group. The C-O and C-N stretching vibrations of the oxazepane ring would likely appear in the fingerprint region of the spectrum.

Mass Spectrometry (MS) and Accurate Mass Measurement (HRMS) for Compound Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement, which can be used to determine the elemental composition of the molecule.

For this compound (C₇H₁₃NO₃), the expected molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. HRMS would confirm the elemental formula by providing a highly accurate mass measurement.

Common fragmentation pathways for esters and cyclic ethers/amines would be expected. These might include the loss of the methoxy (B1213986) group (-OCH₃) or the entire carbomethoxy group (-COOCH₃), as well as fragmentation of the oxazepane ring.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Description |

| [M]⁺ | 159.0895 | Molecular Ion |

| [M - OCH₃]⁺ | 128.0706 | Loss of methoxy radical |

| [M - COOCH₃]⁺ | 100.0757 | Loss of carbomethoxy radical |

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., HPLC, Polarimetry)

Since this compound possesses a chiral center at the C5 position, it can exist as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), is the most common and effective method for separating and quantifying these enantiomers. This technique is essential for determining the enantiomeric excess (ee) or enantiomeric purity of a sample.

The choice of the chiral stationary phase is critical and often involves screening various types of CSPs (e.g., polysaccharide-based, Pirkle-type) and mobile phase compositions to achieve optimal separation of the enantiomers.

In addition to chiral HPLC, polarimetry can be used to measure the optical rotation of a sample. A non-zero optical rotation indicates the presence of a non-racemic mixture of enantiomers.

X-ray Crystallography for Absolute Configuration and Solid-State Structure of Related Oxazepane Derivatives

In the study of chiral heterocyclic compounds like oxazepane derivatives, establishing the absolute configuration is paramount. For instance, the absolute configuration of a chiral 1,4-benzoxazepine (B8686809) derivative was successfully confirmed through single-crystal X-ray analysis. This confirmation was then used to tentatively assign the configurations of other analogous products. acs.org This highlights a common and critical application of X-ray crystallography: the definitive structural elucidation of a representative compound, which can then serve as a benchmark for a series of related molecules.

The synthesis of novel chiral 1,4-oxazepane-5-carboxylic acids has been reported, where the determination of the relative and absolute stereochemistry is crucial. rsc.orgresearchgate.net While Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Nuclear Overhauser Effect (NOE) correlations, is extensively used to determine the relative configuration of diastereomers in solution, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure in the solid state. rsc.org For example, in the synthesis of certain oxazepine derivatives, the formation of the heterocyclic ring and the stereochemistry of the substituents are key aspects that can be unequivocally established by X-ray diffraction.

The solid-state structure revealed by X-ray crystallography also provides valuable insights into intermolecular interactions, such as hydrogen bonding and crystal packing. These interactions can influence the physical properties of the compound, including solubility and stability. For example, the crystal structure of methyl 1,3-benzoxazole-2-carboxylate, a related heterocyclic compound, revealed a flattened herringbone arrangement with molecules linked by π–π stacking, C—H⋯N, and C—H⋯O hydrogen bonds. nih.gov Such detailed structural information is crucial for understanding the material's properties and for designing new molecules with desired characteristics.

In cases where obtaining suitable single crystals for a target molecule is challenging, researchers may crystallize a derivative. The structural information obtained from the derivative can then be used to infer the structure of the parent compound. This approach is common in the structural analysis of complex organic molecules.

While specific crystallographic data for this compound is not available, the data for a related benzoxazepine derivative showcases the type of information that can be obtained.

Table 1: Illustrative Crystallographic Data for a Related Heterocyclic Compound (Methyl 1,3-benzoxazole-2-carboxylate) nih.gov

| Parameter | Value |

| Chemical Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.8165 (3) |

| b (Å) | 4.4676 (2) |

| c (Å) | 13.2879 (6) |

| β (°) | 95.1319 (16) |

| Volume (ų) | 403.04 (3) |

| Z | 2 |

This table illustrates the level of detail provided by X-ray crystallography, which is essential for the definitive structural characterization of novel chemical entities.

Computational Chemistry and Theoretical Insights into 1,4 Oxazepane Systems

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

The electronic properties of such systems are complex due to the presence of lone pairs on the oxygen and nitrogen atoms and the inherent flexibility of the seven-membered ring. DFT methods, such as B3LYP, are commonly used to compute molecular orbitals, atomic charges, and electrostatic potential maps. researchgate.net These calculations for a molecule like Methyl 1,4-oxazepane-5-carboxylate would likely show a significant polarization of the C-O and C-N bonds, with the heteroatoms acting as centers of negative electrostatic potential. The natural bond orbital (NBO) analysis can further quantify these interactions, providing insights into hyperconjugative effects that may contribute to the molecule's stability. researchgate.net Studies on related benzo[f] rsc.orgresearchgate.netoxazepin-3(2H)-one systems have utilized DFT with the 6-31G(d,p) basis set to determine optimized structural parameters and analyze the electronic properties, confirming that the nitrogen and oxygen atoms are key donor sites. researchgate.net

Conformational Space Exploration and Energy Landscape of the Seven-Membered Ring

Seven-membered rings like 1,4-oxazepane (B1358080) are known for their conformational flexibility, existing as an equilibrium of multiple low-energy conformers. numberanalytics.combritannica.com Unlike the well-defined chair conformation of cyclohexane, seven-membered heterocycles can adopt several conformations, such as chair, boat, and twist-boat forms. nih.gov Computational methods are essential for exploring the potential energy surface and identifying the most stable conformations and the energy barriers between them.

Table 1: Hypothetical Relative Energies of 1,4-Oxazepane Conformations This table is illustrative and based on general knowledge of seven-membered rings, as specific data for this compound is not available in the provided search results.

| Conformation | Relative Energy (kcal/mol) | Key Geometric Features |

|---|---|---|

| Chair | 0.0 (Reference) | Lowest energy, pseudo-chair geometry. |

| Twist-Chair | 1.5 - 3.0 | Slightly higher in energy, distorted chair. |

| Boat | 5.0 - 7.0 | Higher energy, potential for transannular interactions. |

| Twist-Boat | 4.0 - 6.0 | Often an intermediate in ring inversion pathways. |

Reaction Mechanism Predictions and Transition State Analysis through Computational Methods

Computational chemistry provides invaluable insights into reaction mechanisms, allowing for the prediction of reaction pathways and the characterization of transition states. nih.gov For the synthesis of the 1,4-oxazepane ring system, computational studies can help rationalize observed stereoselectivity and regioselectivity.

A study on the synthesis of chiral 1,4-oxazepane-5-carboxylic acids proposed a reaction mechanism to explain different outcomes based on the cleavage cocktail used. rsc.org The mechanism involves the intramolecular attack of a hydroxyl group on either a ketone or a carboxylic acid intermediate. rsc.org Computational modeling of this process would involve locating the transition state structures for each possible cyclization pathway. The calculated activation energies would then indicate the most favorable route, explaining the observed product distribution. For instance, DFT calculations can be used to model the 7-endo cyclization through haloetherification, a key step in forming polysubstituted oxazepanes. Such studies have confirmed the role of the chiral bromonium intermediate's asymmetry in determining regioselectivity.

In a related synthesis, a hydroalkoxylation mechanism for the formation of 1,4-oxazepine (B8637140) derivatives was proposed and supported by DFT calculations, which helped to rationalize the exclusive formation of the exo-dig product. nih.gov Similarly, theoretical studies on the formation of 1,4-oxazepine rings from 1,8-naphthyridine (B1210474) derivatives using semiempirical (AM1) and ab initio methods have successfully predicted the reaction products by calculating the energies of the transition states. nih.gov

Spectroscopic Parameter Prediction (e.g., NMR chemical shifts, IR frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. mdpi.com DFT calculations can provide theoretical values for NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies that can be compared with experimental data.

For this compound, predicting the NMR spectrum would involve first obtaining the optimized geometry of the most stable conformer(s). The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for calculating NMR chemical shifts. A detailed analysis of synthesized chiral 1,4-oxazepane-5-carboxylic acids provided extensive experimental NMR data, including ¹H, ¹³C, and ¹⁵N shifts, as well as homonuclear and heteronuclear correlations. rsc.org For example, the chemical shifts and coupling constants for the protons on the oxazepane ring were fully assigned, allowing for the differentiation of diastereomers. rsc.org

Table 2: Experimental ¹H NMR Data for a Related 1,4-Oxazepane-5-carboxylic Acid Derivative Data extracted from a study on (2S)-2-((2-aminophenyl)sulfonamido)-4-(((S)-2-((2-nitrophenyl)sulfonamido)-3-phenyl-3-oxopropyl)amino)butanoic acid derivatives, which includes the 1,4-oxazepane ring. rsc.org

| Proton | Chemical Shift (δ, ppm) for Diastereomer 1 | Chemical Shift (δ, ppm) for Diastereomer 2 |

|---|---|---|

| H3 | 3.53 (dd) | 3.43 (dd) |

| H5 | 4.49 (ddd) | 4.59 (dd) |

| Ha6 | 2.46 (dddd) | 2.30 (dddd) |

| Hb6 | 2.21 (dddd) | 2.10 (dddd) |

| Ha7 | 3.67 (ddd) | 3.78 (ddd) |

| Hb7 | 4.05 (ddd) | 4.02 (ddd) |

Similarly, the prediction of IR frequencies involves calculating the second derivatives of the energy with respect to the atomic coordinates. researchgate.net The calculated frequencies are often scaled to better match experimental values. Characteristic IR absorptions for 1,4-oxazepane derivatives would include C-O stretching, C-N stretching, and C-H stretching vibrations from the ring and the methyl carboxylate group. researchgate.netvscht.cz

Validation of Synthetic Pathways through Computational Studies

Computational studies can serve as a powerful tool to validate and rationalize experimentally observed synthetic outcomes. By modeling proposed reaction pathways and intermediates, chemists can gain a deeper understanding of the factors controlling the reaction.

In the synthesis of polysubstituted chiral 1,4-oxazepanes via haloetherification, computational studies were used to investigate the reaction mechanism. nih.gov The calculations suggested that the key bromonium intermediate is formed without a transition state, implying that the stereoselectivity is primarily controlled by the substrate's conformation. This computational insight provided a theoretical foundation for the experimental results, which showed good yields and moderate to excellent regio- and stereoselectivities.

Another example is the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, where the regioselectivity and stereoselectivity of the cyclization step were dependent on the reaction conditions. rsc.org A hypothetical mechanism was proposed to explain why cleavage with TFA/triethylsilane led to the 1,4-oxazepane ring, while cleavage with TFA alone resulted in a lactone. rsc.orgrsc.org Computational modeling of the intermediates and transition states in this pathway could validate this hypothesis by comparing the activation barriers for the competing cyclization and lactonization reactions, thus confirming the most likely synthetic route under different conditions.

Role of Methyl 1,4 Oxazepane 5 Carboxylate in Advanced Organic Synthesis

Utilization as a Key Building Block in Multistep Synthetic Pathways

The 1,4-oxazepane (B1358080) scaffold is a prominent feature in a variety of pharmacologically relevant compounds. nih.gov Consequently, the synthesis of derivatives of 1,4-oxazepane-5-carboxylic acid, for which methyl 1,4-oxazepane-5-carboxylate serves as a parent compound, is of significant interest. These derivatives are crucial intermediates in multistep synthetic sequences aimed at producing novel therapeutic agents. nih.govresearchgate.net

A notable synthetic strategy involves the use of polymer-supported homoserine to access chiral 1,4-oxazepane-5-carboxylic acids. nih.govresearchgate.netrsc.org This solid-phase approach allows for the systematic modification of the oxazepane core, leading to a diverse range of structures. The process often begins with the immobilization of Fmoc-HSe(TBDMS)-OH on a Wang resin, followed by reaction with various nitrobenzenesulfonyl chlorides and alkylation with 2-bromoacetophenones. nih.govrsc.org Subsequent cleavage from the polymer support under different conditions can yield either the desired 1,4-oxazepane derivatives or related lactones. nih.govresearchgate.netrsc.org

The following table outlines a general synthetic scheme for the preparation of 2-phenyl-substituted-1,4-oxazepane-5-carboxylic acid derivatives, highlighting the versatility of this building block.

| Step | Description | Reagents and Conditions |

| 1 | Immobilization | Fmoc-HSe(TBDMS)-OH, Wang resin |

| 2 | Sulfonylation | Nitrobenzenesulfonyl chlorides |

| 3 | Alkylation | 2-Bromoacetophenones |

| 4 | Cleavage and Cyclization | TFA/Et3SiH |

| 5 | Deprotection/Modification | Catalytic hydrogenation (e.g., PtO2) |

This methodology, while effective, can result in diastereomeric mixtures, necessitating careful purification and characterization to isolate the desired stereoisomers. nih.govrsc.org

Intermediate in the Preparation of Complex Organic Scaffolds (e.g., peptidomimetics)

Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved properties such as enhanced stability and oral bioavailability. nih.gov The 1,4-oxazepane scaffold, derived from precursors like this compound, serves as a valuable template for the design of novel peptidomimetics. nih.gov

The constrained seven-membered ring of the 1,4-oxazepane system can be used to mimic the β-turns found in peptides, which are crucial for molecular recognition and biological activity. nih.gov By incorporating the 1,4-oxazepane-5-carboxylic acid moiety into a larger molecule, chemists can create rigid scaffolds that orient functional groups in a specific spatial arrangement, thereby mimicking the binding epitope of a natural peptide. nih.govnih.gov

Research in this area has led to the synthesis of various chiral 1,4-oxazepane-5-carboxylic acid derivatives that can be further elaborated into more complex peptidomimetic structures. nih.gov These efforts are part of a broader strategy to develop new therapeutic agents that target protein-protein interactions, a class of targets that has historically been challenging for small molecule drugs. purdue.edunih.gov

Development of Compound Libraries for Chemical Research

The ability to readily synthesize a variety of substituted 1,4-oxazepane derivatives from a common precursor makes this compound an ideal starting point for the creation of compound libraries. nih.gov These libraries, containing a diverse collection of related but structurally distinct molecules, are essential tools in drug discovery and chemical biology research.

By systematically varying the substituents on the 1,4-oxazepane ring, researchers can generate a large number of compounds for high-throughput screening. This approach accelerates the identification of new lead compounds with desired biological activities. The development of efficient, multicomponent reactions (MCRs) and Ugi-Diels-Alder-Cyclization (UDC) strategies has further streamlined the synthesis of such libraries, allowing for the rapid generation of molecular diversity around the 1,4-oxazepane core. nih.gov

The table below showcases the diversity of related heterocyclic scaffolds that can be accessed through modern synthetic methods, underscoring the importance of versatile building blocks in library synthesis.

| Scaffold | Synthetic Strategy | Key Features |

| 1,4-Benzodiazepines | Intramolecular C–N bond coupling and ring opening of azetidines. mdpi.com | Privileged scaffold in medicinal chemistry. mdpi.com |

| 1,4-Benzodiazepines | Multicomponent reactions (MCRs). nih.gov | Rapid access to diverse scaffolds. nih.gov |

| 1,2-Oxazole-4-carboxylates | Regioselective synthesis from enaminones. beilstein-journals.org | Amino acid-like building blocks. beilstein-journals.org |

The generation of these libraries not only aids in the discovery of new bioactive molecules but also contributes to a deeper understanding of structure-activity relationships (SAR), guiding the design of more potent and selective compounds.

Q & A

Q. What are the optimal synthetic routes for Methyl 1,4-oxazepane-5-carboxylate, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves multi-step procedures, starting with the cyclization of precursor amines and carboxylic acid derivatives. For example, similar oxazepane derivatives are synthesized via ring-closing reactions using carbodiimide coupling agents . Yield optimization requires precise stoichiometric control, temperature modulation (e.g., reflux in anhydrous solvents), and purification via column chromatography. Reaction progress should be monitored using in situ spectroscopic methods (e.g., TLC, HPLC) to isolate intermediates and minimize side products .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural validation employs a combination of NMR (¹H/¹³C), IR spectroscopy , and high-resolution mass spectrometry (HRMS) . For example, the ester carbonyl group in analogous compounds shows a distinct IR absorption near 1720 cm⁻¹, while ¹H NMR reveals methoxy protons as singlets at ~3.7 ppm . X-ray crystallography is recommended for absolute configuration determination, as seen in studies of related 1,4-diazepane derivatives .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Begin with enzyme inhibition assays (e.g., fluorescence-based or colorimetric) targeting receptors like serotonin or dopamine, given the structural similarity to bioactive diazepane derivatives . Cell viability assays (e.g., MTT) in cancer or neuronal cell lines can screen for cytotoxicity. Structure-activity relationship (SAR) studies should systematically modify the ester group or oxazepane ring to assess pharmacophore contributions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from variability in assay conditions (e.g., pH, solvent carriers) or impurity profiles. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Reproduce synthesis under inert atmospheres to exclude oxidation byproducts, and characterize intermediates via LC-MS . Cross-reference with computational docking studies to verify target compatibility .

Q. What strategies enhance the pharmacokinetic properties of this compound while retaining bioactivity?

- Methodological Answer :

- Ester Hydrolysis Resistance : Replace the methyl ester with tert-butyl or benzyl groups to reduce first-pass metabolism .

- Solubility Optimization : Introduce polar substituents (e.g., hydroxyl or amine groups) on the oxazepane ring, guided by LogP calculations .

- Prodrug Design : Convert the carboxylate to an amide prodrug, cleavable by target-specific enzymes .

Q. How can computational methods elucidate the mechanistic interactions of this compound with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding poses against receptors like 5-HT₃ or D₂. Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories . QSAR models can prioritize derivatives for synthesis by correlating electronic descriptors (HOMO/LUMO) with activity .

Q. What crystallographic techniques are critical for analyzing this compound derivatives, and how do structural features influence stability?

- Methodological Answer : Single-crystal X-ray diffraction reveals conformational flexibility of the oxazepane ring and hydrogen-bonding networks. For example, derivatives with planar heterocycles (e.g., oxadiazole) exhibit enhanced rigidity, improving thermal stability . Stability under physiological conditions is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.